1,4-Dimethylcyclohexane-1,4-diol
説明
特性
CAS番号 |
56137-58-7 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
1,4-dimethylcyclohexane-1,4-diol |
InChI |
InChI=1S/C8H16O2/c1-7(9)3-5-8(2,10)6-4-7/h9-10H,3-6H2,1-2H3 |
InChIキー |
HYQVJTPIWPMTLK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)(C)O)O |
製品の起源 |
United States |
科学的研究の応用
Polymer Synthesis
1,4-Dimethylcyclohexane-1,4-diol is primarily used as a building block in the synthesis of various polymers. Its unique structure enhances the mechanical properties of the resulting materials.
- Biodegradable Polymers : The compound is utilized in synthesizing biodegradable aliphatic polyesters and copolyesters. Research indicates that incorporating 1,4-Dimethylcyclohexane-1,4-diol improves the thermal degradation behavior and overall performance attributes of these polymers .
- Poly(1,4-cyclohexanedimethanol) (PCT) : This polyester exhibits superior thermal and mechanical properties compared to traditional polyesters like polyethylene terephthalate (PET). PCT is synthesized through a two-step melt polymerization process involving 1,4-Dimethylcyclohexane-1,4-diol as a diol component .
| Property | PCT | PET |
|---|---|---|
| Melting Temperature | 300 °C | 260 °C |
| Mechanical Strength | High | Moderate |
| Chemical Resistance | Superior | Standard |
| Barrier Properties | Excellent | Good |
Coatings and Adhesives
The compound is also employed in formulating coatings and adhesives due to its excellent hydrolytic stability and chemical resistance. Coatings made with 1,4-Dimethylcyclohexane-1,4-diol demonstrate enhanced hardness and flexibility . These properties make it suitable for automotive and industrial applications.
Corrosion Inhibition
Research has shown that 1,4-Dimethylcyclohexane-1,4-diol can function as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration .
Catalytic Processes
Recent studies have explored the use of 1,4-Dimethylcyclohexane-1,4-diol in catalytic hydrogenation processes. For instance, it has been involved in the selective hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate to produce polyols for various applications . The efficiency of these processes can be significantly influenced by the presence of different catalysts.
Case Study 1: Biodegradable Copolyesters
A study conducted by Tsai et al. demonstrated the synthesis of biodegradable copolyesters using enzymatic polymerization techniques involving 1,4-Dimethylcyclohexane-1,4-diol. The resulting materials exhibited tunable properties based on the concentration of the diol used .
Case Study 2: High-performance Polyester Fibers
Kibler et al. reported on the synthesis of poly(1,4-cyclohexylene dimethylene terephthalate), which utilizes 1,4-Dimethylcyclohexane-1,4-diol as a key component. The research highlighted that fibers produced from this polyester exhibited superior thermal stability and mechanical properties compared to conventional fibers .
類似化合物との比較
Research Findings and Trends
- Stereochemical Impact: Cis/trans isomerism in cyclohexane diols affects their solubility and interaction with polymers, as seen in cyclohexane-1,4-dimethanol’s use in polyester resins .
- Biological Activity : Substituted diols (e.g., phen-1,4-diols with –CF₃ groups) show promise in drug discovery due to enhanced bioavailability and target specificity .
- Industrial Utility : 2-Butyne-1,4-diol’s role as a precursor highlights the importance of linear diols in bulk chemical production, whereas cyclic diols cater to specialized applications like controlled-release formulations .
準備方法
Ruthenium-Catalyzed Hydrogenation
The hydrogenation of dimethyl terephthalate (DMT) to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) serves as a foundational step in synthesizing 1,4-dimethylcyclohexane-1,4-diol. The process, detailed in US3027398A , employs ruthenium catalysts supported on inert substrates (e.g., carbon or alumina) under mild conditions (120–130°C, 750–1000 psig). A critical innovation lies in using DMCD itself as the solvent, which eliminates the need for volatile or toxic solvents like methanol or dioxane. This autogenous solvent system enhances solubility, reduces decarboxylation side reactions, and simplifies product isolation.
The reaction achieves near-theoretical yields (98–99%) with minimal formation of methyl hexahydro-p-toluate (<2%), a common impurity in prior methods. Post-hydrogenation, the crude DMCD is distilled directly without solvent separation, reducing energy costs. Subsequent hydrolysis of DMCD to 1,4-cyclohexanedicarboxylic acid, followed by reduction (e.g., using LiAlH₄), yields 1,4-dimethylcyclohexane-1,4-diol.
Table 1: Hydrogenation Parameters for DMT to DMCD
| Parameter | Value |
|---|---|
| Catalyst | 5% Ru/C |
| Temperature | 120–130°C |
| Pressure | 750–1000 psig |
| Solvent | DMCD (50% w/w) |
| Yield | 98–99% |
| Impurities | <2% methyl hexahydro-p-toluate |
Oxidation of 1,4-Cyclohexanediol Derivatives
Hydrogen Peroxide-Mediated Oxidation
The synthesis of 1,4-cyclohexanedione, a potential precursor to the target diol, is achieved via hydrogen peroxide oxidation of 1,4-cyclohexanediol. As described in CN100486950C , this method uses tungsten-based catalysts (e.g., sodium tungstate or FeBr₃) with ligands like oxalic acid or 8-hydroxyquinoline in aqueous media. At 80°C over 24 hours, 1,4-cyclohexanediol is oxidized to 1,4-cyclohexanedione with >90% conversion. The ketone is then reduced to 1,4-dimethylcyclohexane-1,4-diol using sodium borohydride or catalytic hydrogenation.
Table 2: Oxidation Conditions for 1,4-Cyclohexanediol
| Parameter | Value |
|---|---|
| Catalyst | Na₂WO₄/FeBr₃ |
| Ligand | Oxalic acid |
| Oxidant | H₂O₂ (30% aqueous) |
| Temperature | 40–120°C |
| Time | 12–48 hours |
| Conversion | >90% |
Catalytic Dehydrogenation in Fixed-Bed Reactors
Dehydrogenation of 1,4-Cyclohexanediol
An alternative route involves the dehydrogenation of 1,4-cyclohexanediol over composite metal catalysts (e.g., Cu-Zn-Al oxides) in fixed-bed reactors. At 250°C and 0.2 MPa, a 20% aqueous solution of 1,4-cyclohexanediol is converted to 1,4-cyclohexanedione with 85% selectivity. This method avoids stoichiometric oxidants, making it environmentally favorable. The resulting diketone is subsequently reduced to the diol under hydrogenation conditions.
Hydrolysis and Reduction of DMCD
Hydrolysis to 1,4-Cyclohexanedicarboxylic Acid
DMCD undergoes alkaline hydrolysis (e.g., with NaOH) at 80–100°C to produce 1,4-cyclohexanedicarboxylic acid. Acidification with HCl precipitates the diacid, which is filtered and dried. This step achieves >95% yield with minimal side products.
Reduction to 1,4-Dimethylcyclohexane-1,4-diol
The diacid is reduced to the diol using LiAlH₄ in tetrahydrofuran (THF) at reflux. This two-step process (hydrolysis + reduction) achieves an overall yield of 75–80%.
Comparative Analysis of Methods
Efficiency and Scalability
-
Catalytic Hydrogenation : Superior for industrial scalability due to mild conditions and high yields.
-
Oxidation/Dehydrogenation : Suitable for small-scale production but requires handling corrosive oxidants.
-
Hydrolysis-Reduction : Labor-intensive but offers flexibility in intermediate purification.
Table 3: Method Comparison for 1,4-Dimethylcyclohexane-1,4-diol Synthesis
| Method | Yield | Cost | Safety | Scalability |
|---|---|---|---|---|
| Hydrogenation | 98% | Low | High (non-toxic) | Industrial |
| Oxidation | 85% | Medium | Moderate (H₂O₂) | Pilot-scale |
| Hydrolysis-Reduction | 75% | High | Low (LiAlH₄) | Laboratory |
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